molecular formula C10H16O2 B13802607 1-(3-Cyclohexyloxiran-2-yl)ethanone

1-(3-Cyclohexyloxiran-2-yl)ethanone

Cat. No.: B13802607
M. Wt: 168.23 g/mol
InChI Key: XKXHNCWRJIOPMU-UHFFFAOYSA-N
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Description

1-(3-Cyclohexyloxiran-2-yl)ethanone is an organic compound with a unique structure that includes a cyclohexyl group and an oxirane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Cyclohexyloxiran-2-yl)ethanone typically involves the reaction of cyclohexene with a suitable oxidizing agent to form the oxirane ring. One common method is the epoxidation of cyclohexene using peracids such as m-chloroperbenzoic acid (m-CPBA) under controlled conditions. The reaction is carried out in an inert solvent like dichloromethane at low temperatures to ensure high yield and selectivity.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes where cyclohexene is reacted with an oxidizing agent in the presence of a catalyst. This method allows for better control over reaction conditions and scalability, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

1-(3-Cyclohexyloxiran-2-yl)ethanone undergoes various chemical reactions, including:

    Oxidation: The oxirane ring can be opened by oxidizing agents to form diols.

    Reduction: Reduction of the ketone group can yield secondary alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxirane ring.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or osmium tetroxide can be used for the oxidation of the oxirane ring.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents for the ketone group.

    Substitution: Nucleophiles such as amines or thiols can react with the oxirane ring under mild conditions.

Major Products Formed

    Diols: Formed from the oxidation of the oxirane ring.

    Secondary Alcohols: Resulting from the reduction of the ketone group.

    Substituted Products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(3-Cyclohexyloxiran-2-yl)ethanone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antifungal and antimicrobial activities.

    Industry: Utilized in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(3-Cyclohexyloxiran-2-yl)ethanone involves its interaction with molecular targets through its functional groups. The oxirane ring is highly reactive and can form covalent bonds with nucleophiles, leading to the modification of biomolecules. The ketone group can also participate in various chemical reactions, contributing to the compound’s overall reactivity.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexanone: Similar structure but lacks the oxirane ring.

    Cyclohexene oxide: Contains the oxirane ring but lacks the ketone group.

    1-(3-Cyclohexyl)ethanone: Similar structure but lacks the oxirane ring.

Uniqueness

1-(3-Cyclohexyloxiran-2-yl)ethanone is unique due to the presence of both the cyclohexyl group and the oxirane ring, which confer distinct chemical properties and reactivity. This combination makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C10H16O2

Molecular Weight

168.23 g/mol

IUPAC Name

1-(3-cyclohexyloxiran-2-yl)ethanone

InChI

InChI=1S/C10H16O2/c1-7(11)9-10(12-9)8-5-3-2-4-6-8/h8-10H,2-6H2,1H3

InChI Key

XKXHNCWRJIOPMU-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1C(O1)C2CCCCC2

Origin of Product

United States

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